molecular formula C18H24ClN B13560487 4-Chloro-2-nonylquinoline

4-Chloro-2-nonylquinoline

Cat. No.: B13560487
M. Wt: 289.8 g/mol
InChI Key: BDFSSDKIFBFPLY-UHFFFAOYSA-N
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Description

4-Chloro-2-nonylquinoline is a chemical compound belonging to the quinoline family, characterized by a chloro group at the 4th position and a nonyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nonylquinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this compound, the starting materials would include 4-chloroaniline and a suitable nonyl ketone or aldehyde. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nonylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the chloro group can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-nonylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-nonylquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In antifungal applications, it may interfere with the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-nonylquinoline is unique due to the presence of both the chloro and nonyl groups, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the nonyl group increases its hydrophobicity, potentially improving its interaction with lipid membranes and biological targets .

Biological Activity

4-Chloro-2-nonylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, biosynthetic pathways, and potential therapeutic applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that compounds within the alkylquinolone group, including this compound, can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Pseudomonas aeruginosa25 µg/mL
Bacillus cereus6.25 µg/mL
Acinetobacter baumannii50 µg/mL

The compound's effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa is particularly noteworthy due to the clinical relevance of these pathogens in healthcare-associated infections .

The mode of action of this compound is primarily linked to its ability to interfere with bacterial quorum sensing and biofilm formation. Quorum sensing is a communication process that bacteria use to coordinate behavior based on population density. This compound acts by inhibiting the biosynthesis of signaling molecules such as N-acyl-homoserine lactones (AHLs), which are crucial for the regulation of virulence factors in bacteria like Pseudomonas aeruginosa .

Case Study: Inhibition of Biofilm Formation

A recent study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus epidermidis , a common cause of device-related infections. The compound was shown to disrupt the structural integrity of biofilms, enhancing susceptibility to antibiotics .

Biosynthetic Pathway

The biosynthesis of this compound involves a complex pathway that starts from anthranilic acid and β-keto fatty acids. This pathway has been elucidated through feeding experiments using isotope-labeled precursors, revealing that the compound is produced via a head-to-head condensation reaction .

Table 2: Key Steps in the Biosynthetic Pathway

StepPrecursorEnzyme Involved
CondensationAnthranilic acid + β-keto FAAnthranilate synthase
CyclizationIntermediateCyclase
ChlorinationNonyl derivativeHalogenase

This understanding of the biosynthetic pathway not only aids in comprehending how the compound is produced but also opens avenues for synthetic modifications to enhance its biological activity.

Therapeutic Potential

Given its antimicrobial properties and ability to disrupt biofilms, this compound holds promise as a therapeutic agent in treating infections caused by resistant bacterial strains. Its application could be particularly beneficial in clinical settings where biofilm-related infections are prevalent.

Properties

IUPAC Name

4-chloro-2-nonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN/c1-2-3-4-5-6-7-8-11-15-14-17(19)16-12-9-10-13-18(16)20-15/h9-10,12-14H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFSSDKIFBFPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NC2=CC=CC=C2C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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